2,3-Dibromopropionamide

Übersicht

Beschreibung

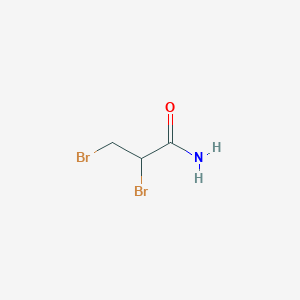

2,3-Dibromopropionamide is an organic compound with the molecular formula C₃H₅Br₂NO. It is a derivative of propionamide, where two bromine atoms are substituted at the 2nd and 3rd positions of the propionic acid chain. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,3-Dibromopropionamide can be synthesized through the bromination of propionamide. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2nd and 3rd positions of the propionamide molecule .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The process may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dibromopropionamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or phosphines.

Reduction Reactions: The compound can be reduced to form 2,3-diaminopropionamide or other derivatives.

Elimination Reactions: Under certain conditions, the bromine atoms can be eliminated to form alkenes or other unsaturated compounds.

Common Reagents and Conditions:

Triphenylphosphine: Used in substitution reactions to form phosphonium salts.

Sodium Borohydride: Commonly used in reduction reactions to convert the bromine atoms to hydrogen.

Strong Bases: Such as sodium hydroxide, used in elimination reactions to form alkenes.

Major Products Formed:

Phosphonium Salts: Formed through substitution reactions with triphenylphosphine.

Diaminopropionamide: Formed through reduction reactions.

Alkenes: Formed through elimination reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2,3-Dibromopropionamide serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction Reactions : It can be reduced to form derivatives like 2,3-diaminopropionamide.

- Elimination Reactions : Under specific conditions, it can undergo elimination to produce alkenes.

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Substitution | Phosphonium salts | Triphenylphosphine |

| Reduction | 2,3-Diaminopropionamide | Sodium Borohydride |

| Elimination | Alkenes | Strong bases (e.g., NaOH) |

Pharmaceuticals

DBPA is utilized in the pharmaceutical industry for the development of therapeutic agents. Its derivatives are explored for potential biological activities, including anti-cancer properties and as inhibitors in various biochemical pathways.

A study highlighted that DBPA is involved in the derivation of acrylamide-related compounds used for food safety analysis, indicating its relevance in pharmacological research aimed at reducing acrylamide exposure in food products .

Agrochemicals

In agrochemical applications, this compound is synthesized into pesticides and herbicides. The compound's reactivity allows for the design of effective agrochemical agents that can target specific pests while minimizing environmental impact.

Analytical Chemistry

DBPA has been applied in analytical chemistry as a derivatizing agent for the detection of acrylamide in food products through techniques such as gas chromatography-mass spectrometry (GC-MS). Its ability to form stable derivatives enhances the sensitivity and accuracy of acrylamide quantification .

Case Study 1: Acrylamide Analysis

A study demonstrated an improved method for detecting acrylamide in foods using ultra-performance liquid chromatography combined with tandem mass spectrometry (UPLC-MS/MS). The use of DBPA as a derivatizing agent allowed for rapid determination of acrylamide levels at concentrations as low as 12 ng/ml . This application underscores its significance in food safety and regulatory compliance.

Case Study 2: Synthesis of Agrochemicals

Research has shown that DBPA can be effectively utilized in synthesizing new agrochemical compounds with enhanced efficacy against specific pests. By modifying its structure through substitution reactions, researchers have developed novel herbicides that exhibit lower toxicity to non-target organisms while maintaining high effectiveness against target pests .

Wirkmechanismus

The mechanism of action of 2,3-dibromopropionamide involves its reactivity with nucleophiles. The bromine atoms at the 2nd and 3rd positions are highly reactive and can be substituted by various nucleophiles, leading to the formation of different products. The compound can also undergo reduction and elimination reactions, depending on the reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

2,3-Dichloropropionamide: Similar structure but with chlorine atoms instead of bromine.

2,3-Diiodopropionamide: Similar structure but with iodine atoms instead of bromine.

2,3-Difluoropropionamide: Similar structure but with fluorine atoms instead of bromine.

Uniqueness: 2,3-Dibromopropionamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated counterparts. The bromine atoms make the compound more reactive in substitution and elimination reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

Overview

2,3-Dibromopropionamide (DBPA) is an organic compound with the molecular formula C₃H₅Br₂NO. It is a brominated derivative of propionamide, characterized by the substitution of two bromine atoms at the 2nd and 3rd positions of the propionic acid chain. This compound has garnered attention in various fields, including organic synthesis, pharmaceuticals, and toxicology, due to its unique biological activity and reactivity with nucleophiles.

- Molecular Weight : 230.89 g/mol

- Appearance : Solid at room temperature

- Reactivity : Highly reactive due to the presence of bromine atoms, which can participate in nucleophilic substitution reactions.

The biological activity of this compound primarily stems from its electrophilic nature. The bromine atoms are susceptible to nucleophilic attack, allowing DBPA to interact with various biological molecules such as proteins and nucleic acids. This reactivity can lead to significant changes in cellular processes:

- Nucleophilic Substitution : The bromine atoms can be replaced by nucleophiles like amines or thiols.

- Reduction Reactions : DBPA can be reduced to form 2,3-diaminopropionamide.

- Elimination Reactions : Under specific conditions, it can undergo elimination to produce alkenes.

Toxicological Studies

A pilot study investigated the effects of dietary acrylamide intake during pregnancy on cord blood levels of this compound and subsequent birth outcomes. The findings indicated potential health risks associated with exposure to acrylamide derivatives, including DBPA .

Case Studies

- Acrylamide Formation in Foods : The conversion of acrylamide to this compound during food processing has been documented. This transformation highlights potential dietary exposure risks and necessitates further investigation into its biological implications .

- Toxicological Profile : A comprehensive toxicological profile for acrylamide indicated that its derivatives like DBPA could interact with biological systems in ways that may lead to systemic effects, including neurotoxicity and reproductive toxicity .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propionamide | C₃H₇NO | Simple amide without halogen substituents |

| 2-Bromopropionamide | C₃H₇BrNO | Contains one bromine atom |

| 2,3-Dichloropropionamide | C₃H₅Cl₂NO | Contains chlorine instead of bromine |

| 2,3-Diiodopropionamide | C₃H₅I₂NO | Contains iodine instead of bromine |

The dual bromination in DBPA enhances its reactivity compared to other halogenated derivatives, making it particularly valuable for specific synthetic applications and biological studies.

Q & A

Basic Research Questions

Q. What are the optimal derivatization protocols for converting acrylamide to 2,3-DBPA in GC-MS analysis?

- Methodological Answer : The bromination of acrylamide typically uses KBr-KBrO₃ in acidic conditions (avoiding elemental bromine) to form 2,3-DBPA, as per Hashimoto (1976) and Nemoto (2002) protocols . Key steps include:

- Reaction temperature control (ambient to 50°C).

- Use of triethylamine to stabilize 2,3-DBPA against decomposition into 2-bromopropenamide (2-BPA) during GC analysis .

- Extraction with ethyl acetate for improved volatility and reduced polarity .

Q. How does extraction temperature influence the recovery of 2,3-DBPA in analytical workflows?

- Methodological Answer : Evidence from temperature-dependent extraction studies (30–150°C) shows peak area variability (indicative of recovery efficiency) with optimal results at 80–100°C. Higher temperatures (>120°C) risk thermal degradation, while lower temperatures (<60°C) reduce solubility .

- Data Table :

| Temperature (°C) | Relative Peak Area (kAU) | Variability (Error Bars) |

|---|---|---|

| 30 | 0.5 | ±0.1 |

| 80 | 2.3 | ±0.3 |

| 150 | 1.1 | ±0.2 |

Q. What GC-MS parameters are recommended for quantifying 2,3-DBPA?

- Methodological Answer :

- Column : DB-5MS (30 m × 0.25 mm × 0.25 µm).

- Ionization : Electron impact (EI) at 70 eV.

- SIM Ions : m/z 150 and 152 for 2,3-DBPA; m/z 155 for deuterated internal standards (e.g., d₃-2,3-DBPA) .

- Detection Limit : 5–10 µg/kg in food matrices .

Advanced Research Questions

Q. How do halogen-halogen interactions and hydrogen bonding affect the crystalline stability of 2,3-DBPA?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Type I halogen interactions : C–Br···Br–C contacts (α₁ ≈ α₂ ≈ 90°) contribute to close packing .

- Hydrogen bonding : Intramolecular N–H···O bonds stabilize the amide group, while intermolecular N–H···O chains form along the [0 0 1] crystallographic direction .

Q. What strategies mitigate 2,3-DBPA decomposition during GC analysis?

- Methodological Answer :

- Secondary Derivatization : Treat 2,3-DBPA with triethylamine to convert it to 2-BPA, which is thermally stable .

- Instrumental Modifications : Use splitless injection modes and rapid temperature ramping (e.g., 20°C/min) to minimize residence time in the GC inlet .

Q. How can conflicting data on derivatization yields be resolved in complex matrices (e.g., biological fluids)?

- Methodological Answer :

- Internal Standardization : Use deuterated analogs (e.g., d₃-2,3-DBPA) to correct for matrix effects .

- Validation : Compare recovery rates across spiked samples (e.g., cord blood) using SW-846 Method 8031 and LC-MS/MS cross-validation .

- Troubleshooting : Adjust pH during bromination (pH 1–2) to avoid competing side reactions in protein-rich samples .

Q. What role does 2,3-DBPA play in synthesizing chiral benzoxathian derivatives?

- Methodological Answer : 2,3-DBPA acts as a regioselective reagent in reactions with 2-mercaptophenol, yielding single 1,4-benzoxathian-3-carboxylamides. Key factors include:

- Solvent Polarity : Polar solvents (e.g., DMF) favor nucleophilic substitution at the β-bromine .

- Stereochemical Control : Use of S-phenethylamine (S-PEA) as a chiral auxiliary ensures enantiopure products .

Eigenschaften

IUPAC Name |

2,3-dibromopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Br2NO/c4-1-2(5)3(6)7/h2H,1H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQCMQRQFZXQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864554 | |

| Record name | 2,3-Dibromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15102-42-8 | |

| Record name | 2,3-Dibromopropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15102-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015102428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15102-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromopropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.